FASN Inhibitor Synthetic Intermediate: Exclusive Patent-Documented Role for Oncology Applications
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid is explicitly identified as a key synthetic intermediate in PCT patent applications describing FASN inhibitors for cancer treatment . In contrast, structural analogs such as 2-phenylthiazole-5-carboxylic acid (CAS 10058-38-5) and 4-phenylthiazole-5-carboxylic acid (CAS 99822-84-1) lack documented utility in this specific therapeutic class [1]. While the 4,5-diphenylthiazole scaffold has been explored for COX-1 inhibition and platelet aggregation [2], the 2,4-diphenyl substitution pattern is uniquely cited in the FASN inhibitor patent literature.
| Evidence Dimension | Patent-documented application as FASN inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly named in PCT Int. Appl. for FASN inhibitor synthesis |
| Comparator Or Baseline | 2-Phenylthiazole-5-carboxylic acid (CAS 10058-38-5) and 4-Phenylthiazole-5-carboxylic acid (CAS 99822-84-1) |
| Quantified Difference | Qualitative: present vs. absent in FASN patent literature |
| Conditions | Patent analysis / literature survey |
Why This Matters
Procurement decisions for FASN inhibitor development programs must prioritize compounds with documented synthetic utility in this pathway to avoid revalidation costs.
- [1] PubChem. 2-Phenylthiazole-5-carboxylic acid (CID 139087) and 4-Phenylthiazole-5-carboxylic acid compound records. View Source
- [2] Abdelazeem, A.H., et al. Bioorganic Chemistry. 2017; 75: 127-138. View Source
